N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
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Overview
Description
The compound “N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide” is a complex organic molecule. It contains several functional groups and aromatic rings, including a methoxyphenyl group, a nitrophenyl group, and a pyridazinone ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups. The 3D structure of similar compounds can often be determined using techniques like X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo a variety of organic reactions. For example, the nitro group can participate in reduction reactions, and the acetamide group can undergo hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of functional groups .
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed a variety of methods for synthesizing compounds with structural similarities to N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide, focusing on their chemical properties and potential applications. For instance, the synthesis of pyridazino(4,5-b)indole-1-acetamide compounds has been explored, demonstrating activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. These compounds, including examples like 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, showcase the diverse potential of such molecules in various therapeutic areas (Habernickel, 2002).
Catalytic Hydrogenation and Green Synthesis
The development of green chemistry methods for synthesizing acetamide derivatives indicates the environmental and efficiency considerations in modern chemical research. For example, a novel Pd/C catalyst was used for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, achieving high selectivity and stability. This research highlights the advancements in catalysis and sustainable chemical processes (Zhang Qun-feng, 2008).
Antimicrobial and Anti-inflammatory Activities
The exploration of acetamido derivatives for antimicrobial and anti-inflammatory activities demonstrates the potential medical applications of these compounds. Compounds like the acetamido pyrrolyl oxazoles/thiazoles/imidazoles have been synthesized and tested for their activity against various pathogens and in anti-inflammatory models. Notably, certain derivatives exhibited promising antibacterial and antifungal activities, as well as significant anti-inflammatory effects (Sowmya et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-29-17-7-2-4-14(10-17)12-21-19(25)13-23-20(26)9-8-18(22-23)15-5-3-6-16(11-15)24(27)28/h2-11H,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMODGGWHEDVSHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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